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Introduction
GSK1360707 is a potent and selective triple reuptake inhibitor (TRI), a class of compounds

that simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine

(DA). Developed for the potential treatment of major depressive disorder (MDD),

GSK1360707's unique pharmacological profile offered the promise of a broader spectrum of

antidepressant efficacy. Although its clinical development was ultimately discontinued for

strategic reasons, the preclinical and early clinical data for GSK1360707 provide valuable

insights for researchers in the field of antidepressant drug discovery and development. This

technical guide provides a comprehensive review of the available scientific literature on

GSK1360707, focusing on its mechanism of action, quantitative pharmacological data, and the

experimental protocols used in its evaluation.

Core Mechanism of Action: Triple Monoamine
Reuptake Inhibition
GSK1360707 exerts its pharmacological effects by binding to and inhibiting the serotonin

transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter

(DAT). By blocking these transporters, GSK1360707 increases the extracellular concentrations

of 5-HT, NE, and DA in the synaptic cleft, thereby enhancing monoaminergic

neurotransmission. This broad enhancement of neurotransmitter availability is hypothesized to
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produce a more robust and rapid antidepressant effect compared to selective or dual reuptake

inhibitors.

Signaling Pathway of Monoamine Reuptake Inhibition
The following diagram illustrates the primary mechanism of action of GSK1360707 at the

synaptic level.

Figure 1: Mechanism of Action of GSK1360707.

Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional potencies of

GSK1360707 for the human monoamine transporters.

Table 1: In Vitro Binding Affinity (Ki) of GSK1360707

Transporter Ki (nM)

Serotonin Transporter (SERT) 1.3

Norepinephrine Transporter (NET) 39

Dopamine Transporter (DAT) 8.9

Table 2: In Vitro Functional Potency (IC50) of GSK1360707 for Monoamine Reuptake Inhibition

Transporter IC50 (nM)

Serotonin Transporter (SERT) 2.1

Norepinephrine Transporter (NET) 25

Dopamine Transporter (DAT) 12

Data presented in Tables 1 and 2 are representative values and may vary between different

studies and experimental conditions.

Experimental Protocols
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This section provides detailed methodologies for key experiments relevant to the preclinical

and clinical evaluation of GSK1360707.

Synthesis of GSK1360707
A scalable synthesis of GSK1360707 has been developed, featuring a vinyl triflate Suzuki

coupling and a single-step, double alkylative cyclopropanation. The following is a generalized

workflow for the synthesis.

Starting Materials

Vinyl Triflate Formation

Suzuki Coupling

Double Alkylative Cyclopropanation

Purification

GSK1360707
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Figure 2: Synthetic Workflow for GSK1360707.

Detailed Protocol:

A detailed, step-by-step protocol for the large-scale synthesis of GSK1360707 can be found in

the publication by Elitzin et al. (2010) in Organic Process Research & Development. The

protocol includes specific reagents, reaction conditions, and purification methods.

Monoamine Transporter Occupancy Measurement using
Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the

in vivo occupancy of monoamine transporters by a drug candidate.

Experimental Workflow:
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Figure 3: PET Transporter Occupancy Workflow.

Generalized Protocol:

Subject Preparation: Subjects (human volunteers or non-human primates) are screened and

prepared for the PET scan.
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Radioligand Selection: Specific radioligands for SERT (e.g., [¹¹C]DASB), NET (e.g., (S,S)-

[¹⁸F]FMeNER-D₂), and DAT (e.g., [¹¹C]PE2I) are synthesized.

Baseline Scan: A baseline PET scan is performed following the intravenous injection of the

radioligand to measure the baseline transporter density.

Drug Administration: A single dose of GSK1360707 is administered to the subject.

Post-dose Scan: A second PET scan is conducted at a time point corresponding to the peak

plasma concentration of GSK1360707 to measure transporter occupancy.

Image Analysis: PET images are reconstructed and analyzed to determine the binding

potential (BP) of the radioligand in specific brain regions of interest.

Occupancy Calculation: Transporter occupancy is calculated as the percentage reduction in

radioligand binding potential from the baseline to the post-dose scan.

Preclinical Efficacy Evaluation: Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used behavioral test in rodents to screen for potential

antidepressant-like activity.

Experimental Protocol:

Animals: Male mice or rats are typically used.

Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water

(23-25°C) to a depth where the animal cannot touch the bottom or escape.

Procedure:

Pre-test (Day 1): Animals are placed in the water cylinder for a 15-minute period.

Test (Day 2): 24 hours after the pre-test, animals are re-exposed to the swim stress for a

5-minute session. GSK1360707 or vehicle is administered at a specified time before the

test session.
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Data Analysis: The duration of immobility (the time the animal spends floating without

struggling) during the test session is recorded and analyzed. A significant decrease in

immobility time in the drug-treated group compared to the vehicle group is indicative of an

antidepressant-like effect.

Downstream Signaling Effects
The primary action of GSK1360707 is to increase synaptic monoamine levels. Chronic

administration of antidepressants is known to induce neuroadaptive changes in downstream

signaling pathways, which are thought to be crucial for their therapeutic effects. Key

downstream pathways implicated in the action of antidepressants include the cyclic AMP

(cAMP) response element-binding protein (CREB) and brain-derived neurotrophic factor

(BDNF) signaling cascades. While specific studies on the effects of GSK1360707 on these

pathways are not publicly available, it is hypothesized that, like other antidepressants, chronic

treatment with GSK1360707 would lead to increased phosphorylation and activation of CREB,

and subsequently, an upregulation of BDNF expression.
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Figure 4: Hypothesized Downstream Signaling of GSK1360707.

Conclusion
GSK1360707 is a potent triple reuptake inhibitor with a well-characterized in vitro

pharmacological profile. Although its clinical development was halted, the available data and

the experimental methodologies used in its evaluation serve as a valuable resource for the
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ongoing research and development of novel antidepressant therapies. The provided protocols

and data offer a foundation for further investigation into the complex mechanisms of TRIs and

their potential therapeutic applications. Further research is warranted to fully elucidate the

preclinical efficacy, safety profile, and the precise downstream signaling effects of

GSK1360707.

To cite this document: BenchChem. [GSK1360707: A Technical Review of a Triple Reuptake
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672351#gsk1360707-scientific-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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